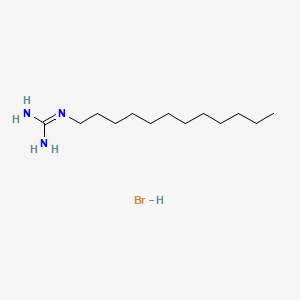
2-Dodecylguanidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylguanidine hydrobromide is a guanidine derivative with a long alkyl chain. It is commonly used as an antimicrobial agent due to its broad-spectrum bactericidal properties. The compound is known for its effectiveness against a variety of pathogens, making it valuable in both agricultural and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecylguanidine hydrobromide is typically synthesized from dodecylamine, cyanamide, and hydrobromic acid. The process involves the nucleophilic addition of dodecylamine to cyanamide under acidic conditions, followed by neutralization with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the synthesis of 2-dodecylguanidine hydrobromide follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylguanidine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylguanidine oxide, while reduction can produce dodecylguanidine.
Scientific Research Applications
2-Dodecylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying guanidine derivatives and their reactions.
Biology: The compound is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the formulation of disinfectants and preservatives due to its broad-spectrum antimicrobial activity
Mechanism of Action
The antimicrobial action of 2-dodecylguanidine hydrobromide is primarily due to its ability to disrupt the cell membranes of microorganisms. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The guanidine group interacts with the negatively charged components of the cell membrane, further destabilizing it .
Comparison with Similar Compounds
Similar Compounds
Dodecylguanidine acetate: Another guanidine derivative with similar antimicrobial properties.
Iminoctadine: A long-chain alkyl biguanide with broad-spectrum antimicrobial activity.
Chlorhexidine: An aryl guanidine used as a disinfectant and antiseptic.
Polyhexamethylene biguanide hydrochloride (PHMB): A polymerized guanidine with strong antimicrobial properties.
Uniqueness
2-Dodecylguanidine hydrobromide is unique due to its specific combination of a long alkyl chain and a guanidine group, which provides it with potent antimicrobial properties and the ability to disrupt cell membranes effectively. This makes it particularly valuable in applications where broad-spectrum antimicrobial activity is required.
Properties
CAS No. |
5338-73-8 |
|---|---|
Molecular Formula |
C13H30BrN3 |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
2-dodecylguanidine;hydrobromide |
InChI |
InChI=1S/C13H29N3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H |
InChI Key |
AYOXNTYGZBAMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



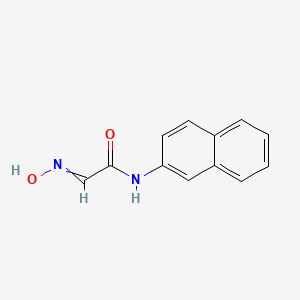

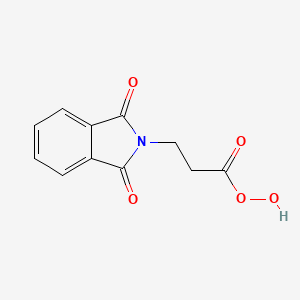

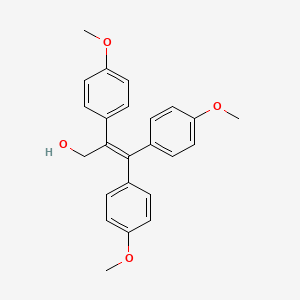
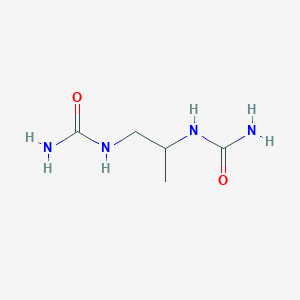
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
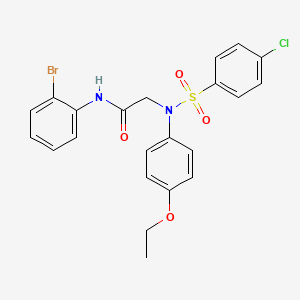
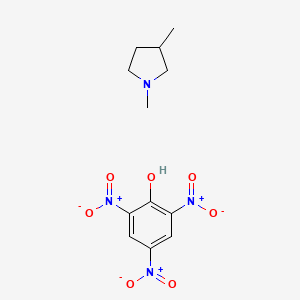
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)

